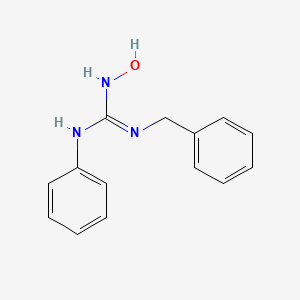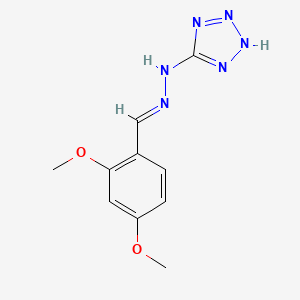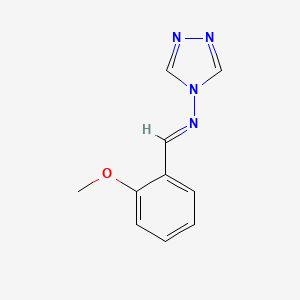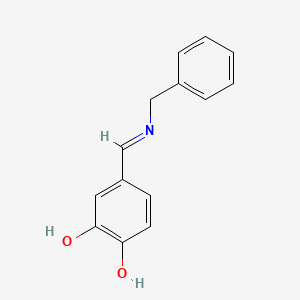![molecular formula C24H35N3O4 B3822211 3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide](/img/structure/B3822211.png)
3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide
Descripción general
Descripción
3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a piperidine ring, which is further substituted with cyclopropanecarbonyl and hydroxymethyl groups. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide typically involves multiple stepsThe final step involves the coupling of the benzamide core with the substituted piperidine ring under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the cyclopropanecarbonyl moiety can be reduced to form alcohols.
Substitution: The benzamide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or acids, while reduction of the carbonyl group produces alcohols .
Aplicaciones Científicas De Investigación
3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Mecanismo De Acción
The mechanism by which 3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzamide derivatives and piperidine-containing molecules. Examples are:
- N-(2-hydroxyethyl)-4-piperidone
- 4-(cyclopropylcarbonyl)piperidine
- N-(2-hydroxyethyl)benzamide
Uniqueness
What sets 3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts .
Propiedades
IUPAC Name |
3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O4/c28-17-20-5-1-2-12-26(20)15-11-25-23(29)19-4-3-6-22(16-19)31-21-9-13-27(14-10-21)24(30)18-7-8-18/h3-4,6,16,18,20-21,28H,1-2,5,7-15,17H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRNPHZNDADCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CCNC(=O)C2=CC(=CC=C2)OC3CCN(CC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![15-bromo-16-(oxiran-2-ylmethoxy)-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one](/img/structure/B3822135.png)

![Methyl 2-[4-[(3-chlorophenyl)carbamoylamino]-3,5-dimethylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3822147.png)

![(2,3-difluorobenzyl)({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B3822160.png)

![N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine](/img/structure/B3822176.png)

![3,5-Dinitro-N-[1,2,4]triazol-4-yl-benzamide](/img/structure/B3822187.png)
![4-chloro-2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B3822216.png)

![2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B3822227.png)


